molecular formula C13H17NO5S B101840 Methyl 4-hydroxy-1-tosylpyrrolidine-2-carboxylate CAS No. 16257-57-1

Methyl 4-hydroxy-1-tosylpyrrolidine-2-carboxylate

Cat. No. B101840
CAS RN: 16257-57-1
M. Wt: 299.34 g/mol
InChI Key: XUMMBVXGIOJOPC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related pyrrolidine derivatives has been explored in the provided papers. For instance, methyl 4-aminopyrrole-2-carboxylates were synthesized using a relay catalytic cascade reaction involving 5-methoxyisoxazoles and pyridinium ylides, with a FeCl2/Et3N binary catalytic system . Another study describes the synthesis of N-protected methyl 5-substituted-4-hydroxypyrrole-3-carboxylates from N-protected α-amino acids through intermediates known as enaminones . These methods highlight the versatility of pyrrolidine derivatives and the potential pathways that could be adapted for the synthesis of Methyl 4-hydroxy-1-tosylpyrrolidine-2-carboxylate.

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives is characterized by the presence of a pyrrolidine ring, which can be functionalized at various positions. The structure of 1-carboxymethyl-3-hydroxy-2-methyl-4(1H)-pyridinone, a related compound, has been reported to have a delocalized zwitterionic structure with significant hydrogen bonding . This information can be useful in predicting the molecular structure and behavior of Methyl 4-hydroxy-1-tosylpyrrolidine-2-carboxylate.

Chemical Reactions Analysis

The chemical reactivity of pyrrolidine derivatives can vary depending on the substituents and functional groups present. For example, 4-hydroxypyrroles are known to undergo partial aerial oxidation but can be alkylated or reduced to form stable polysubstituted pyrrolidine derivatives . Additionally, the photoreaction of methyl 4-pyridinecarboxylate has been studied, showing different outcomes based on the atmosphere, which suggests that the reactivity of the pyridine ring can be influenced by external conditions . These findings may provide a foundation for understanding the chemical reactions that Methyl 4-hydroxy-1-tosylpyrrolidine-2-carboxylate could undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, stability, and reactivity. For instance, the stability of 4-hydroxypyrroles against oxidation and their ability to form stable derivatives through alkylation or reduction is an important aspect of their chemistry . The polymorphism observed in pyridinone derivatives also indicates that slight changes in molecular structure can lead to significant differences in physical properties . These insights are valuable for predicting the properties of Methyl 4-hydroxy-1-tosylpyrrolidine-2-carboxylate.

Scientific Research Applications

1. Tosylation Studies in Hydroxycarboxylic Acids

Research conducted by Philp and Robertson (1977) explores tosylation studies in various hydroxycarboxylic acids, including derivatives similar to methyl 4-hydroxy-1-tosylpyrrolidine-2-carboxylate. They found that satisfactory ditosylation requires a large excess of reagent, and the process varies significantly depending on the structure of the compounds involved. This highlights the complex nature of reactions involving compounds like methyl 4-hydroxy-1-tosylpyrrolidine-2-carboxylate and its derivatives (Philp & Robertson, 1977).

2. Synthesis of N-protected Methyl 5-substituted-4-hydroxypyrrole-3-carboxylates

Grošelj et al. (2013) developed a novel synthesis for N-protected methyl 5-substituted-4-hydroxypyrrole-3-carboxylates, starting from N-protected α-amino acids. This method features the use of enaminones as key intermediates, which bear resemblance to the structure of methyl 4-hydroxy-1-tosylpyrrolidine-2-carboxylate. These intermediates are instrumental in constructing other functionalized heterocycles (Grošelj et al., 2013).

3. Phosphine-Catalyzed Annulation in Synthesis

Zhu et al. (2003) discussed a phosphine-catalyzed [4 + 2] annulation process, resulting in the synthesis of highly functionalized tetrahydropyridines. Their method, involving ethyl 2-methyl-2,3-butadienoate and N-tosylimines, leads to compounds structurally related to methyl 4-hydroxy-1-tosylpyrrolidine-2-carboxylate. This illustrates the potential of using phosphine-catalyzed reactions in synthesizing complex pyridine derivatives (Zhu et al., 2003).

4. Lipid Peroxidation Product Chemistry

Spickett (2013) explored the chemistry of 4-hydroxy-2-nonenal (HNE), a product of lipid peroxidation, which shares structural similarities with methyl 4-hydroxy-1-tosylpyrrolidine-2-carboxylate. The study delves into the formation, metabolism, and analytical detection of HNE, providing insights into how similar compounds might behave under biological conditions (Spickett, 2013).

properties

IUPAC Name

methyl 4-hydroxy-1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO5S/c1-9-3-5-11(6-4-9)20(17,18)14-8-10(15)7-12(14)13(16)19-2/h3-6,10,12,15H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUMMBVXGIOJOPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC(CC2C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90347057
Record name Methyl 4-hydroxy-1-(4-methylbenzene-1-sulfonyl)prolinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90347057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-hydroxy-1-tosylpyrrolidine-2-carboxylate

CAS RN

16257-57-1
Record name Methyl 4-hydroxy-1-(4-methylbenzene-1-sulfonyl)prolinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90347057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
J Zhang, X Li, Y Jiang, J Feng, X Li, Y Zhang… - Bioorganic & Medicinal …, 2014 - Elsevier
A series of novel α-sulfonyl γ-(glycinyl-amino)proline peptidomimetic derivatives were designed, synthesized and assayed for their activities against matrix metalloproteinase-2 (MMP-2)…
Number of citations: 20 www.sciencedirect.com
MB Giletto - 2017 - search.proquest.com
The two primary physiologic mechanisms for the recycling of amino acids from no-longer needed or damaged proteins are autophagy and enzymatically via the proteasome. Inhibition …
Number of citations: 0 search.proquest.com

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